synthesis and characterization of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
synthesis and characterization of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline. The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antifungal properties.[1][2][3] This document outlines a rational, multi-step synthesis, provides detailed experimental protocols, and discusses the analytical techniques required for structural elucidation and purity assessment. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of the preparation and properties of this class of compounds.
Introduction: The Significance of the Imidazo[1,2-a]quinoxaline Scaffold
The fusion of imidazole and quinoxaline rings creates the imidazo[1,2-a]quinoxaline system, a class of nitrogen-rich heterocycles that has garnered significant attention in the field of medicinal chemistry.[4] These compounds are known to possess a diverse array of pharmacological activities. Notably, derivatives of this scaffold have been investigated as potent anticancer agents, with some showing significant cytotoxic effects against melanoma cell lines.[2][3][5][6][7] The planar nature of the fused ring system allows for effective interaction with biological targets, such as enzymes and nucleic acids.
Furthermore, the imidazo[1,2-a]quinoxaline core has been explored for its potential as an antifungal agent, phosphodiesterase (PDE4) inhibitor, and antiviral agent.[1][8] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The synthesis of novel derivatives, such as the title compound 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline, is a key step in the exploration of the structure-activity relationships (SAR) within this promising class of molecules.
Proposed Synthetic Pathway
The synthesis of 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline can be approached through a multi-step sequence starting from commercially available precursors. The following pathway is proposed based on established synthetic methodologies for quinoxaline and imidazo[1,2-a]quinoxaline derivatives.[9][10][11]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline.
Experimental Protocols
The following protocols are detailed, step-by-step procedures for the synthesis of the target compound.
Step 1: Synthesis of 5,8-dimethylquinoxalin-2(1H)-one
This initial step involves the condensation of a substituted o-phenylenediamine with glyoxylic acid to form the quinoxalinone core.[10]
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Procedure:
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To a solution of 3,6-dimethylbenzene-1,2-diamine (1.0 eq) in 4N hydrochloric acid, add glyoxylic acid (1.05 eq).
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5,8-dimethylquinoxalin-2(1H)-one.
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Step 2: Synthesis of 2-chloro-5,8-dimethylquinoxaline
The hydroxyl group of the quinoxalinone is converted to a chloro group using a standard chlorinating agent.[10]
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Procedure:
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Suspend 5,8-dimethylquinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
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Heat the mixture to reflux for 2-3 hours.
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After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-5,8-dimethylquinoxaline.
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Step 3: Synthesis of 5,8-dimethylquinoxalin-2-amine
The chloro group is displaced by an amino group via nucleophilic aromatic substitution.
-
Procedure:
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Dissolve 2-chloro-5,8-dimethylquinoxaline (1.0 eq) in ethanol.
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Add an excess of ammonium hydroxide solution.
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Heat the mixture in a sealed vessel at 100-120 °C for 12-18 hours.
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Cool the reaction mixture, and remove the solvent under reduced pressure.
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Purify the residue by column chromatography to yield 5,8-dimethylquinoxalin-2-amine.
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Step 4: Synthesis of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
The imidazole ring is constructed by reacting the 2-aminoquinoxaline with an α-halocarbonyl compound.
-
Procedure:
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To a solution of 5,8-dimethylquinoxalin-2-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
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Stir the mixture for 30 minutes, then add ethyl 2-chloropropionate (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography to afford 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one.
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Step 5: Synthesis of 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline
The final step involves the chlorination of the keto group at the 4-position.
-
Procedure:
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Suspend 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
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Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base and extract the product with a suitable organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the final product by recrystallization or column chromatography to yield 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline.
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Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline.
Characterization Workflow
Caption: Workflow for the comprehensive characterization of the target compound.
Expected Analytical Data
The following table summarizes the expected data from the characterization of 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoxaline and imidazole rings, singlets for the two methyl groups. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the aromatic and methyl carbons. The chemical shifts will confirm the fused heterocyclic structure.[12] |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₁₃H₁₀ClN₃. The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observed. |
| Infrared (IR) | Characteristic absorption bands for C=C and C=N stretching in the aromatic rings. Absence of a C=O stretching band (from the precursor) and N-H stretching bands. |
| HPLC | A single major peak indicating high purity of the final compound. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
Safety and Handling
As with any chemical synthesis, appropriate safety precautions must be taken.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
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Ventilation: All manipulations should be performed in a well-ventilated fume hood.
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Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care. Sodium hydride (NaH) is a flammable solid and reacts with moisture; handle under an inert atmosphere.
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Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline. The proposed synthetic route is based on well-established chemical transformations for this class of heterocycles. The detailed protocols and characterization guidelines are intended to support researchers in the fields of organic and medicinal chemistry in the preparation and validation of this and similar novel compounds for further investigation in drug discovery programs.
References
- 1. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 5. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 12. researchgate.net [researchgate.net]
